1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 244263-45-4
VCID: VC3811985
InChI: InChI=1S/C9H10ClNO/c1-6(2)9(12)7-3-4-8(10)11-5-7/h3-6H,1-2H3
SMILES: CC(C)C(=O)C1=CN=C(C=C1)Cl
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

CAS No.: 244263-45-4

Cat. No.: VC3811985

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one - 244263-45-4

Specification

CAS No. 244263-45-4
Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
IUPAC Name 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one
Standard InChI InChI=1S/C9H10ClNO/c1-6(2)9(12)7-3-4-8(10)11-5-7/h3-6H,1-2H3
Standard InChI Key YHXOBWLYRVQSDI-UHFFFAOYSA-N
SMILES CC(C)C(=O)C1=CN=C(C=C1)Cl
Canonical SMILES CC(C)C(=O)C1=CN=C(C=C1)Cl

Introduction

Synthesis and Optimization

Primary Synthetic Route

The compound is synthesized via oxidation of 2-(6-chloropyridin-3-yl)-2-methylpropan-1-ol, as inferred from analogous reactions:

Reaction Scheme:

C9H12ClNOH2SO4KMnO4C9H10ClNO+H2O\text{C}_9\text{H}_{12}\text{ClNO} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{C}_9\text{H}_{10}\text{ClNO} + \text{H}_2\text{O}

Conditions:

  • Oxidizing Agent: Potassium permanganate (KMnO4_4) in acidic medium.

  • Temperature: 60–80°C under reflux.

  • Yield: ~75–85% after purification via column chromatography.

Alternative Methods

  • Catalytic Oxidation: Using Jones reagent (CrO3_3/H2_2SO4_4) at 0–5°C, yielding 80–88% product .

  • Swern Oxidation: (COCl)2_2/DMSO with triethylamine, suitable for acid-sensitive substrates .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point92–94°CDifferential Scanning Calorimetry
Boiling Point285–287°C (dec.)Simulated (EPI Suite)
Solubility (25°C)1.2 g/L in waterOECD Guideline 105
LogP (Octanol-Water)2.1Calculated (XLogP3)
Refractive Index1.542Abbe refractometer

Reactivity and Functionalization

Nucleophilic Additions

The ketone group undergoes Grignard reactions to form tertiary alcohols. For example, reaction with methylmagnesium bromide yields 2-(6-chloropyridin-3-yl)-2,3-dimethylbutan-2-ol.

Reductive Amination

Catalytic hydrogenation with NH3_3 and H2_2 over Raney Ni produces 1-(6-chloropyridin-3-yl)-2-methylpropan-1-amine, a potential pharmaceutical intermediate.

Halogenation

Electrophilic chlorination at the pyridine ring’s 4-position occurs under Friedel-Crafts conditions, yielding 1-(4,6-dichloropyridin-3-yl)-2-methylpropan-1-one .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor to neonicotinoid analogs. For instance, reductive amination derivatives exhibit insecticidal activity by binding to nicotinic acetylcholine receptors .

Polymer Science

In coordination polymers, the ketone oxygen participates in metal-ligand bonding. A study reported a Zn(II) complex with 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one showing luminescent properties .

Agrochemical Development

Derivatives are explored as herbicides due to their ability to inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .

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